molecular formula C15H24ClNO2 B1441696 3-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride CAS No. 1219981-50-6

3-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride

Cat. No. B1441696
CAS RN: 1219981-50-6
M. Wt: 285.81 g/mol
InChI Key: YLIUMXWVZUMJCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “3-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride” consists of 15 carbon atoms, 24 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom. Unfortunately, the specific structural details are not provided in the available resources.

Scientific Research Applications

Pharmacology

3-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride: is a piperidine derivative, which is a class of compounds that play a significant role in drug design and the pharmaceutical industry. Piperidine derivatives are present in more than twenty classes of pharmaceuticals, including alkaloids . They are used in the synthesis of various biologically active molecules and are essential for chiral optimization in drug development .

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for its pharmacological properties. It serves as a building block in the synthesis of drugs that target a wide range of diseases. The piperidine moiety is particularly important for creating compounds with central nervous system (CNS) activity .

Organic Chemistry

The compound is involved in intra- and intermolecular reactions that lead to the formation of various piperidine derivatives. These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination. The development of fast and cost-effective methods for the synthesis of substituted piperidines is a crucial area of research in organic chemistry .

Biological Research

In biology, 3-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride is used as a biochemical tool for proteomics research. It helps in understanding protein interactions and functions at the molecular level .

Biotechnology

Biotechnological applications of this compound involve its use in genetic engineering and molecular biology. It may be used as a reagent in the development of new biotechnological methods or products .

Materials Science

Materials science research may explore the use of 3-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride in the development of new materials with specific properties. This could include polymers or coatings that incorporate piperidine structures to enhance their performance .

Chemical Physics

In the field of chemical physics, this compound’s properties are analyzed to understand its behavior under different physical conditions. This knowledge can be applied to improve reaction conditions and yields in chemical syntheses .

Physical Chemistry

Physical chemists might investigate the compound’s reaction kinetics and thermodynamics. This research can lead to the discovery of more efficient reaction pathways and the development of catalysts that can be used in industrial processes .

Future Directions

Piperidine derivatives, including “3-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

3-[2-(2-ethoxyphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2.ClH/c1-2-17-14-7-3-4-8-15(14)18-11-9-13-6-5-10-16-12-13;/h3-4,7-8,13,16H,2,5-6,9-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLIUMXWVZUMJCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1219981-50-6
Record name Piperidine, 3-[2-(2-ethoxyphenoxy)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219981-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride
Reactant of Route 4
Reactant of Route 4
3-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride
Reactant of Route 5
Reactant of Route 5
3-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride
Reactant of Route 6
3-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.